molecular formula C19H19N5O7 B15212924 5'-O-(2-Methyl-4-oxo-2H,4H-1,3-benzodioxin-2-yl)adenosine CAS No. 63244-53-1

5'-O-(2-Methyl-4-oxo-2H,4H-1,3-benzodioxin-2-yl)adenosine

Cat. No.: B15212924
CAS No.: 63244-53-1
M. Wt: 429.4 g/mol
InChI Key: YUZPSSMJLIKAMQ-BERVYLACSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methoxy)-2-methyl-4H-benzo[d][1,3]dioxin-4-one is a complex organic compound with a unique structure that includes a purine base, a tetrahydrofuran ring, and a benzo[d][1,3]dioxin moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methoxy)-2-methyl-4H-benzo[d][1,3]dioxin-4-one typically involves multiple steps. The process begins with the preparation of the purine base, followed by the formation of the tetrahydrofuran ring. The final step involves the coupling of the purine-tetrahydrofuran intermediate with the benzo[d][1,3]dioxin moiety under specific reaction conditions, such as the use of a suitable solvent and catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-(((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methoxy)-2-methyl-4H-benzo[d][1,3]dioxin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

2-(((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methoxy)-2-methyl-4H-benzo[d][1,3]dioxin-4-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-(((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methoxy)-2-methyl-4H-benzo[d][1,3]dioxin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other purine derivatives, tetrahydrofuran-containing molecules, and benzo[d][1,3]dioxin analogs .

Uniqueness

What sets 2-(((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methoxy)-2-methyl-4H-benzo[d][1,3]dioxin-4-one apart is its unique combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

63244-53-1

Molecular Formula

C19H19N5O7

Molecular Weight

429.4 g/mol

IUPAC Name

2-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]-2-methyl-1,3-benzodioxin-4-one

InChI

InChI=1S/C19H19N5O7/c1-19(30-10-5-3-2-4-9(10)18(27)31-19)28-6-11-13(25)14(26)17(29-11)24-8-23-12-15(20)21-7-22-16(12)24/h2-5,7-8,11,13-14,17,25-26H,6H2,1H3,(H2,20,21,22)/t11-,13-,14-,17-,19?/m1/s1

InChI Key

YUZPSSMJLIKAMQ-BERVYLACSA-N

Isomeric SMILES

CC1(OC2=CC=CC=C2C(=O)O1)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O

Canonical SMILES

CC1(OC2=CC=CC=C2C(=O)O1)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.